A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Anisate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Anisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl anisate, also known as methyl 4-methoxybenzoate, is an organic compound with the chemical formula C₉H₁₀O₃. It is the methyl ester of p-anisic acid.[1] This white crystalline solid possesses a characteristic sweet, floral, and anise-like odor.[2][3] Found naturally in star anise, methyl anisate is utilized in the fragrance and food industries and serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of methyl anisate, complete with experimental protocols and data presented for ease of reference by researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of methyl anisate are summarized in the tables below, providing a consolidated resource for laboratory and development work.
Table 1: General and Physical Properties of Methyl Anisate
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Odor | Sweet, floral, anise-like | [2][3] |
| Melting Point | 47-51 °C | [4] |
| Boiling Point | 244-245 °C at 760 mmHg | [2][4] |
| Density | 1.1708 g/cm³ (rough estimate) | [4] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| LogP (Octanol-Water Partition Coefficient) | 2.27 | [2] |
Table 2: Solubility Profile of Methyl Anisate
| Solvent | Solubility | Source(s) |
| Water | 0.643 mg/mL at 20 °C (very slightly soluble) | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Organic Solvents/Oils | Soluble | [2] |
Table 3: Spectroscopic Data of Methyl Anisate
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectra show characteristic peaks for aromatic and methoxy protons. | [6][7] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectra display distinct signals for the carbonyl, aromatic, and methoxy carbons. | [8][9] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | The spectrum exhibits prominent absorption bands corresponding to C=O (ester), C-O, and aromatic C-H bonds. | [10][11][12] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. | [13] |
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of methyl anisate are provided below.
Synthesis of Methyl Anisate via Fischer Esterification
Methyl anisate can be synthesized through the Fischer esterification of p-anisic acid with methanol, using a strong acid catalyst.[1][4]
Materials:
-
p-Anisic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine p-anisic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for several hours to allow the reaction to reach equilibrium.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted p-anisic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess methanol using a rotary evaporator.
-
The resulting crude methyl anisate can be further purified by distillation or recrystallization from a suitable solvent like ethanol.[4]
Determination of Melting Point
The melting point of methyl anisate can be determined using a standard melting point apparatus.[14][15]
Materials:
-
Purified methyl anisate
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Ensure the methyl anisate sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate initially.
-
As the temperature approaches the expected melting point of methyl anisate (around 47-51 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of purified methyl anisate (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumental Analysis:
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., a 400 MHz instrument).[16]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of methyl anisate.
FTIR Spectroscopy
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the methyl anisate powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Instrumental Analysis:
-
Record the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in methyl anisate, such as the ester carbonyl stretch, C-O stretches, and aromatic ring vibrations.[17]
Mass Spectrometry
Sample Introduction:
-
For a volatile compound like methyl anisate, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] Dissolve a small amount of the sample in a volatile organic solvent.
-
Inject the solution into the GC, where it will be vaporized and separated from any impurities.
Instrumental Analysis:
-
The separated components from the GC elute into the mass spectrometer.
-
Acquire the mass spectrum, typically using Electron Ionization (EI).
-
Analyze the resulting spectrum for the molecular ion peak (M⁺) and the fragmentation pattern to confirm the molecular weight and structure of methyl anisate.
Visualizations
Synthesis Workflow of Methyl Anisate
Caption: Workflow for the synthesis of methyl anisate.
General Experimental Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
References
- 1. Methyl anisate - Wikipedia [en.wikipedia.org]
- 2. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl anisate | 121-98-2 [chemicalbook.com]
- 5. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 6. Methyl anisate(121-98-2) 1H NMR spectrum [chemicalbook.com]
- 7. Beginning Problem #9 [webspectra.chem.ucla.edu]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl anisate(121-98-2) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. community.wvu.edu [community.wvu.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
